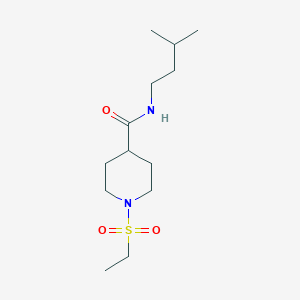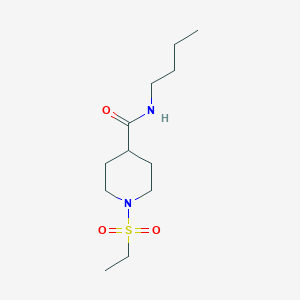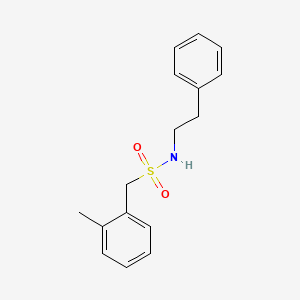
1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide
Overview
Description
1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). ABT-199 has shown promising results in preclinical and clinical studies, making it a potential therapeutic option for patients with BCL-2 overexpressing cancers.
Mechanism of Action
1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide selectively binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins such as BIM. This leads to the release of pro-apoptotic proteins and the induction of apoptosis in cancer cells that are dependent on BCL-2 for survival.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in BCL-2 dependent cancer cells, while sparing normal cells that do not rely on BCL-2 for survival. This selectivity is thought to be due to the high expression of BCL-2 in cancer cells compared to normal cells.
Advantages and Limitations for Lab Experiments
1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its selectivity for BCL-2 and its ability to induce apoptosis in cancer cells. However, it also has limitations, including the potential for off-target effects and the development of resistance in some cancer cells.
Future Directions
There are several future directions for research on 1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide. One area of focus is the development of combination therapies that target multiple pathways involved in cancer cell survival. Another area of interest is the identification of biomarkers that can predict response to this compound and guide patient selection. Finally, there is also interest in exploring the use of this compound in other BCL-2 dependent cancers, such as multiple myeloma and acute myeloid leukemia.
Scientific Research Applications
1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide has been extensively studied in preclinical and clinical settings. In vitro studies have shown that this compound induces apoptosis in BCL-2 dependent cancer cells, including CLL and NHL. In vivo studies in mouse models have demonstrated the efficacy of this compound in reducing tumor burden and improving survival rates.
Clinical trials have also shown promising results. A phase 1 study of this compound in patients with relapsed/refractory CLL demonstrated an overall response rate of 79%, with 20% of patients achieving a complete response. A phase 2 study in patients with relapsed/refractory NHL showed an overall response rate of 44%, with 18% of patients achieving a complete response.
properties
IUPAC Name |
1-ethylsulfonyl-N-(3-methylbutyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3S/c1-4-19(17,18)15-9-6-12(7-10-15)13(16)14-8-5-11(2)3/h11-12H,4-10H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQVHKPTSFPDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4428164.png)
![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B4428172.png)
![6-(1-pyrrolidinyl)tetrazolo[5,1-a]phthalazine](/img/structure/B4428182.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4428192.png)
![N-(2-ethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4428199.png)
![N-bicyclo[2.2.1]hept-2-yl-1-phenylmethanesulfonamide](/img/structure/B4428206.png)
amine dihydrochloride](/img/structure/B4428222.png)


![2,4-dimethoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4428232.png)

![N-[4-(acetylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B4428257.png)
amine hydrochloride](/img/structure/B4428264.png)
